molecular formula C₁₀H₆D₄ClFO B1145116 4-Chloro-4'-fluorobutyrophenone-d4 CAS No. 1814904-27-2

4-Chloro-4'-fluorobutyrophenone-d4

Cat. No.: B1145116
CAS No.: 1814904-27-2
M. Wt: 204.66
InChI Key:
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Description

4-Chloro-4’-fluorobutyrophenone-d4 is a deuterated derivative of 4-Chloro-4’-fluorobutyrophenone. This compound is often used in scientific research due to its unique properties, which include the presence of both chlorine and fluorine atoms on the phenyl ring, as well as a butyrophenone backbone. The deuterium atoms in the compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-fluorobutyrophenone-d4 typically involves the following steps:

    Starting Materials: The synthesis begins with 4-Chloro-4’-fluorobutyrophenone.

    Deuteration: The hydrogen atoms in the butyrophenone backbone are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents under specific reaction conditions.

Industrial Production Methods

Industrial production of 4-Chloro-4’-fluorobutyrophenone-d4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-fluorobutyrophenone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-4’-fluorobutyrophenone-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a reference standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: The compound is used in metabolic studies to trace biochemical pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-fluorobutyrophenone-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound provide unique insights into reaction mechanisms and molecular interactions. The compound can act as a probe in NMR studies, allowing researchers to investigate the dynamics and structure of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4’-fluorobutyrophenone: The non-deuterated version of the compound.

    4-Chloro-4’-hydroxybutyrophenone: A hydroxylated derivative.

    4-Chloro-4’-methoxybutyrophenone: A methoxylated derivative.

Uniqueness

4-Chloro-4’-fluorobutyrophenone-d4 is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atoms provide enhanced stability and allow for detailed studies of molecular interactions and reaction mechanisms.

Properties

CAS No.

1814904-27-2

Molecular Formula

C₁₀H₆D₄ClFO

Molecular Weight

204.66

Synonyms

4-Chloro-1-(4-fluorophenyl-2,3,5,6-d4)-1-butanone;  1-Chloro-4-(4-fluorophenyl-2,3,5,6-d4)-4-oxobutane;  3-(4-Fluorobenzoyl-2,3,5,6-d4)propyl Chloride;  3-(4-Fluorophenylcarbonyl)-1-chloropropane-d4;  3-(p-Fluorobenzoyl)propyl-d4 Chloride;  3-Chloropropyl

Origin of Product

United States

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